![molecular formula C16H16ClNO3 B2583134 4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol CAS No. 1232823-23-2](/img/structure/B2583134.png)
4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol” is a biochemical used for proteomics research . It is brown in color .
Molecular Structure Analysis
The molecular formula of this compound is C16H16ClNO3 . The crystal structure details are not explicitly mentioned for this exact compound, but a similar compound has a monoclinic crystal structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.76 . It has a high melting point, greater than 350°C . The molar conductance is 16 Ohm^-1 cm^2 mol^-1 .Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Rafique et al. (2022) focused on the synthesis and characterization of 4-aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol. These compounds exhibited broad-spectrum antimicrobial and antidiabetic activities. They also showed significant inhibition of enzymes like amylase and glucosidase. DNA interaction studies suggest these compounds could be potential anticancer agents (Rafique et al., 2022).
Synthesis and Optoelectronic Properties
- Ashfaq et al. (2022) synthesized imine compounds, including 4-chloro-2-(((2,4-dimethylphenyl)imino)methyl)phenol. They investigated their crystal structures and conducted computational studies on their optoelectronic properties and bioactivity. These compounds showed potential inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Therapeutical Potential and Synthesis
- Tatlidil et al. (2022) studied imines for their multipurpose pharmacophore applications. Compounds such as (E)-4-methyl-2-((o-tolylimino)methyl)phenol were synthesized and analyzed for their therapeutic potential. The study included molecular modeling and ADMET evaluation, indicating their potential as drug candidates (Tatlidil et al., 2022).
Corrosion Inhibition
- Elemike et al. (2017) synthesized Schiff base ligands like 4-(((4-ethylphenyl)imino)methyl)phenol and studied their corrosion inhibition potential. Their results showed these molecules could act as effective inhibitors against metal corrosion, which is significant in industrial applications (Elemike et al., 2017).
Spectroscopic Characterization
- Sen et al. (2017) conducted structural and spectroscopic characterization of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol. This study highlighted its potential as an antioxidant compound through experimental and DFT investigations (Sen et al., 2017).
Antibacterial and Antioxidant Activities
- Oloyede-Akinsulere et al. (2018) synthesized and characterized various substituted salicylaldimines, including (E)-4-chloro-2-(((2-hydroxyphenyl)imino)methyl) phenol. Their antibacterial and antioxidant activities were evaluated, showing that such compounds have potential therapeutic applications (Oloyede-Akinsulere et al., 2018).
Fluorescence Detection
- Liu et al. (2015) reported on a compound, 4-chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol, with aggregation-induced emission (AIE) characteristics. They developed a derivative for fluorescence turn-on detection of cysteine, highlighting its potential in biochemical sensing applications (Liu et al., 2015).
Synthesis and Biological Activity
- Palreddy et al. (2015) synthesized novel Schiff base compounds like 4-Chloro-2-((1-phenyl-1H-tetrazol-5-ylimino)-methyl) phenol and investigated their biological activities. The study emphasized their potential as antimicrobial agents (Palreddy et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-[(2,5-dimethoxyphenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-4-6-16(21-2)12(8-14)10-18-9-11-7-13(17)3-5-15(11)19/h3-9,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWDQQTPGCNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


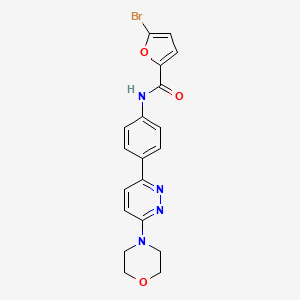
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)
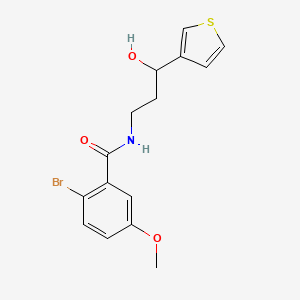
![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)
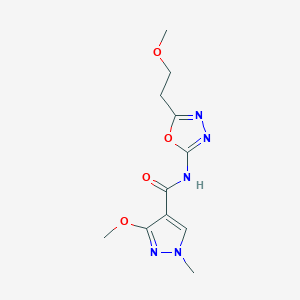
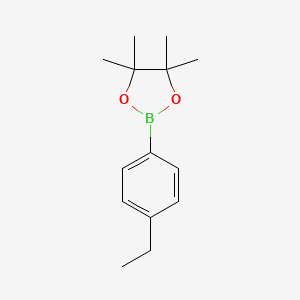
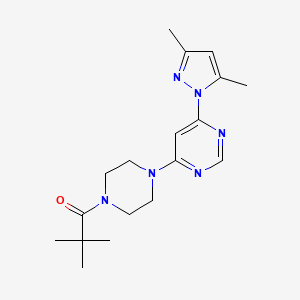
![Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone](/img/structure/B2583065.png)
![Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride](/img/structure/B2583067.png)
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2583068.png)
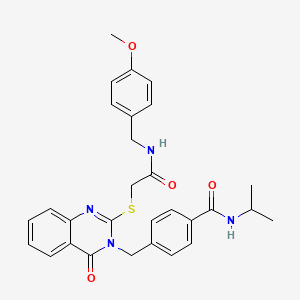
![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)
![Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate](/img/structure/B2583073.png)